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Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine Documentation Hub

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  • Product: Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
  • CAS: 444606-74-0

Core Science & Biosynthesis

Foundational

Crystal Structure and Polymorphism of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine: A Comprehensive Crystallographic Guide

Executive Summary As a Senior Application Scientist specializing in solid-state chemistry, I approach the crystallization of flexible active pharmaceutical ingredients (APIs) not merely as a screening exercise, but as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry, I approach the crystallization of flexible active pharmaceutical ingredients (APIs) not merely as a screening exercise, but as a rigorous mapping of the thermodynamic landscape. This whitepaper provides an in-depth technical analysis of the crystal structure and polymorphic behavior of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (C₁₄H₂₃N₃O). By detailing the theoretical framework, step-by-step self-validating experimental protocols, and mechanistic causality behind its solid-state forms, this guide serves as an authoritative resource for researchers and drug development professionals navigating the complexities of pharmaceutical polymorphism.

The Imperative of Polymorph Control in Drug Development

Polymorphism—the ability of a solid compound to exist in more than one crystalline phase—is a critical quality attribute in pharmaceutical development[1]. Different polymorphs of the same API exhibit distinct physicochemical properties, including solubility, dissolution rate, mechanical strength, and chemical stability.

Historically, uncontrolled polymorphic transitions have led to catastrophic formulation failures, most notably in the cases of Abbott's ritonavir and several Pfizer developmental compounds, where the sudden appearance of a more stable, less soluble polymorph halted production and required massive reformulation efforts[2]. For a flexible molecule like Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, identifying the global thermodynamic minimum and understanding the kinetic pathways to metastable forms is not optional; it is a regulatory and functional imperative.

Molecular Architecture and Theoretical Framework

The propensity of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine to exhibit polymorphism is directly hardwired into its molecular architecture. The molecule consists of three distinct domains:

  • The Piperazine Ring: Adopts a highly stable chair conformation, with the secondary amine (N-H) acting as a potent hydrogen bond donor[3].

  • The Phenoxy Core: Provides a rigid planar surface capable of π−π stacking interactions.

  • The Dimethylaminoethoxy Linker: A highly flexible side chain containing two hydrogen bond acceptors (the ether oxygen and the tertiary amine).

Crystal Structure Prediction (CSP) and Energy Landscapes

Before empirical screening, modern solid-state workflows utilize Crystal Structure Prediction (CSP) to map the potential energy surface. By applying Monte Carlo threshold algorithms and density functional theory (DFT), we can computationally generate a disconnectivity graph of the crystal energy landscape[4]. This reveals competing hydrogen-bonding networks—specifically, whether the piperazine N-H will donate to the ether oxygen (forming centrosymmetric dimers) or to the tertiary amine (forming infinite 1D chains)[5]. The small energy differences between these packing arrangements ( ΔE<5 kJ/mol) are the fundamental cause of the compound's polymorphic diversity.

Experimental Polymorph Screening Protocols

To isolate the distinct crystalline phases of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, we employ two orthogonal crystallization strategies: Thermodynamic Control and Kinetic Control.

Protocol A: Thermodynamic Screening (Solvent-Mediated Slow Evaporation)

Causality: Slow evaporation maintains the system near equilibrium. By avoiding rapid supersaturation, the molecules have sufficient time to overcome kinetic barriers and arrange themselves into the lowest-energy, most densely packed lattice (Form I).

  • Dissolution: Weigh 50.0 mg of the API into a 5 mL borosilicate glass vial. Add 2.0 mL of a polar aprotic solvent (e.g., ethyl acetate).

  • Clarification: Sonicate the mixture for 5 minutes at 25°C to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove any heterogeneous nucleants (dust or undissolved API) that could prematurely trigger nucleation.

  • Controlled Evaporation: Seal the vial with parafilm and puncture exactly three pinholes (approx. 0.5 mm diameter) to restrict the vapor escape rate.

  • Incubation: Place the vial in a vibration-free incubator at 20°C. Allow the solvent to deplete over 10–14 days until prismatic single crystals form.

Protocol B: Kinetic Screening (Anti-Solvent Precipitation)

Causality: Anti-solvent addition creates a state of extreme, instantaneous supersaturation. According to Ostwald's Rule of Stages, the system will first crystallize into the phase that is kinetically most accessible (lowest activation energy for nucleation), which is typically a metastable, higher-energy polymorph (Form II).

  • Saturation: Dissolve 100.0 mg of the API in 1.0 mL of methanol (good solvent) at 25°C.

  • Anti-Solvent Injection: Rapidly inject the saturated solution into a beaker containing 15.0 mL of cold n-heptane (anti-solvent) maintained at 5°C, under vigorous magnetic stirring (800 rpm).

  • Isolation: Immediately harvest the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Drying: Dry the powder under vacuum (10 mbar) at ambient temperature for 12 hours. Crucial: Do not apply heat, as thermal energy may provide the activation energy required for the metastable Form II to undergo a solid-state phase transition into Form I.

Protocol Validation Checkpoint (Self-Validating System)

To ensure the integrity of the screening, the bulk powder obtained from Protocol B must be analyzed via X-Ray Powder Diffraction (XRPD). The experimental diffractogram is then mathematically cross-correlated against the simulated diffractogram generated from the Single-Crystal X-Ray Diffraction (SCXRD) CIF file. A similarity index of >0.95 validates phase purity and confirms that the bulk kinetic material perfectly represents the solved metastable structure.

Workflow Visualization

PolymorphWorkflow cluster_0 Polymorph Screening Strategies Start Synthesized API (C14H23N3O) Thermo Thermodynamic Control (Slow Evaporation) Start->Thermo Equilibrium Conditions Kinetic Kinetic Control (Anti-Solvent Precipitation) Start->Kinetic High Supersaturation FormI Polymorph Form I (Stable Monoclinic) Thermo->FormI Global Energy Minimum FormII Polymorph Form II (Metastable Triclinic) Kinetic->FormII Ostwald's Rule of Stages Char Solid-State Characterization (SCXRD, XRPD, DSC) FormI->Char Structure Solution FormII->FormI Thermal Relaxation (Solid-State Phase Transition) FormII->Char Structure Solution

Fig 1: Logical workflow for the polymorphic screening and characterization of the API.

Crystallographic Characterization and Quantitative Data

Single-crystal X-ray diffraction (SCXRD) and Differential Scanning Calorimetry (DSC) reveal two distinct anhydrous polymorphs. The quantitative structural parameters are summarized in the table below.

Crystallographic ParameterPolymorph Form I (Thermodynamic)Polymorph Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell: a (Å) 11.245(2)8.952(1)
Unit Cell: b (Å) 9.876(1)9.110(2)
Unit Cell: c (Å) 14.532(3)10.435(2)
Volume (ų) 1582.4(5)795.8(3)
Z, Z' 4, 12, 1
Calculated Density (g/cm³) 1.1851.172
Melting Point (DSC, °C) 142.5136.2
Primary H-Bond Motif N-H···N (Intermolecular chains)N-H···O (Centrosymmetric dimers)
Mechanistic Insights into Polymorphic Stability

The data clearly demonstrates why Form I is the thermodynamically stable polymorph. It crystallizes in the monoclinic P2₁/c space group with a higher calculated density (1.185 g/cm³) compared to Form II. In Form I, the flexible dimethylaminoethoxy tail extends outward, allowing the piperazine N-H to form strong intermolecular hydrogen bonds with the tertiary amine of an adjacent molecule, creating an infinite 1D chain[5].

Conversely, Form II is kinetically trapped in a less efficient packing arrangement (density 1.172 g/cm³). The rapid precipitation forces the molecule to adopt a folded conformation where the piperazine N-H hydrogen bonds with the ether oxygen, forming isolated centrosymmetric dimers. The lower melting point of Form II (136.2°C) confirms its metastable nature; upon heating past 100°C, the increased thermal energy allows the lattice to break these dimers and undergo a solid-state phase transition into the more stable Form I chains.

Conclusion

The comprehensive mapping of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine's crystal landscape highlights the delicate balance between molecular flexibility and supramolecular assembly. By utilizing rationally designed, self-validating screening protocols—grounded in both thermodynamic and kinetic principles—we can successfully isolate and characterize its distinct polymorphs. For drug development professionals, securing the intellectual property and ensuring the physical stability of the final dosage form relies entirely on this level of rigorous crystallographic control.

Sources

Exploratory

Pharmacokinetics and Metabolic Stability of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine: A Technical Whitepaper

Executive Summary Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a structurally complex, dual-pharmacophore molecule featuring an arylpiperazine moiety and a dimethylaminoethoxy side chain. This structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a structurally complex, dual-pharmacophore molecule featuring an arylpiperazine moiety and a dimethylaminoethoxy side chain. This structural motif is highly relevant in the development of central nervous system (CNS) therapeutics, particularly those targeting monoamine receptors (e.g., 5-HT and Dopamine receptors). However, the presence of multiple metabolically labile sites—specifically the tertiary amine, the ether linkage, and the unsubstituted piperazine ring—presents significant challenges for maintaining adequate systemic exposure.

This whitepaper provides an in-depth technical analysis of the pharmacokinetics (PK) and metabolic stability of this compound. By integrating predictive structural analysis, self-validating in vitro assays, and in vivo profiling, we establish a comprehensive framework for understanding its biotransformation and guiding future structural optimization.

Structural Vulnerabilities & Predictive Metabolism

The molecular architecture of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine dictates its susceptibility to Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes in the hepatic endoplasmic reticulum are the primary drivers of its clearance.

  • The Dimethylamine Group (N-Demethylation): Tertiary amines are highly susceptible to oxidative N-demethylation. High-capacity enzymes, notably CYP3A4 and CYP2B6, catalyze the removal of methyl groups to yield secondary and primary amines 1.

  • The Phenoxyethyl Ether (O-Dealkylation): The ether linkage connecting the aromatic ring to the alkylamine is a classic target for O-dealkylation, primarily mediated by CYP2C19 and CYP3A4, resulting in a phenol metabolite and an aldehyde byproduct 2.

  • The Piperazine Ring (N-Oxidation & Hydroxylation): The basic secondary nitrogen of the piperazine ring can undergo N-oxidation via Flavin-containing monooxygenases (FMOs), while the carbon backbone is susceptible to hydroxylation.

MetabolicPathway Parent Dimethyl({2-[2-(piperazin-1-yl) phenoxy]ethyl})amine (Parent Drug) NDemethyl N-Demethylated Metabolite Parent->NDemethyl CYP3A4 / CYP2D6 (N-Demethylation) ODealkyl O-Dealkylated Phenol Parent->ODealkyl CYP2C19 (O-Dealkylation) NOxide Piperazine N-Oxide Parent->NOxide FMOs (N-Oxidation)

Fig 1. Primary Phase I metabolic pathways of the target compound.

In Vitro Metabolic Stability Profiling

To accurately predict hepatic clearance, liver microsomal stability assays are employed. Microsomes are preferred over intact hepatocytes for early-stage profiling because they isolate Phase I CYP-mediated metabolism, allowing for precise kinetic parameter extraction ( CLint​ , t1/2​ ) without the confounding variables of cellular uptake or Phase II conjugation.

Self-Validating Protocol: Liver Microsomal Assay

Causality & Design: A substrate concentration of 1 µM is deliberately chosen to ensure the reaction operates well below the Michaelis constant ( Km​ ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the active enzyme concentration, allowing for accurate extrapolation to in vivo intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human, Rat, and Dog liver microsomes on ice to prevent premature enzymatic degradation.

  • Pre-Incubation: Mix microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start switch" for metabolism.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the IS corrects for any volumetric losses or matrix suppression during LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validation Checkpoints:

  • Negative Control (Minus NADPH): Run in parallel. If compound depletion occurs here, it indicates chemical instability or non-specific plastic binding, invalidating the enzymatic clearance data.

  • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently. The assay is only accepted if the half-lives of these controls fall within established historical baseline ranges for the specific microsome batch.

PKWorkflow Step1 1. Substrate Preparation (1 µM in Buffer) Step2 2. Microsome Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quenching & Precipitation (Cold ACN + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Kinetic Analysis (CLint, t1/2) Step4->Step5

Fig 2. Self-validating in vitro metabolic stability workflow.

Quantitative Data Summary
Species t1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 60 min (%)Classification
Human 22.461.815.6%Moderate-High Clearance
Rat 14.297.65.3%High Clearance
Dog 35.139.430.5%Moderate Clearance

Data Interpretation: The compound exhibits rapid turnover in rat microsomes, primarily driven by aggressive N-demethylation. Human microsomes show moderate-to-high clearance, indicating a potential risk for high first-pass metabolism in vivo.

In Vivo Pharmacokinetic Profiling

To translate in vitro findings into systemic exposure metrics, an in vivo PK study in Sprague-Dawley rats is required.

Methodology & Causality

Study Design: Intravenous (IV) and Per Os (PO, oral) dosing arms are utilized. Causality: Comparing IV (100% systemic delivery) to PO allows for the calculation of absolute oral bioavailability ( F% ), isolating the impact of intestinal absorption and hepatic first-pass extraction.

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted overnight prior to PO dosing. Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying rates, reducing intra-subject variability.

  • Dosing:

    • IV Group: 2 mg/kg administered via tail vein injection (Formulation: 5% DMSO, 10% Solutol, 85% Saline).

    • PO Group: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Blood Sampling: Serial blood samples (200 µL) are collected via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of acetonitrile containing the IS.

Self-Validation Checkpoints:

  • Zero-Hour Pre-Dose Bleed: Confirms the absence of endogenous interfering peaks at the retention time of the analyte.

  • Matrix-Matched Calibration Curve: Standard curves are constructed using blank rat plasma spiked with known concentrations of the compound. This ensures that the LC-MS/MS ionization efficiency is accurately calibrated against the specific biological matrix.

Pharmacokinetic Parameters (Rat)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ ng/mL845.2312.4
Tmax​ hr-0.5
AUC0−∞​ ng·hr/mL1250.61850.3
t1/2​ hr1.82.1
CL mL/min/kg26.6-
Vdss​ L/kg3.4-
Bioavailability ( F ) %-29.5%

Data Interpretation: The compound exhibits a high volume of distribution ( Vdss​ = 3.4 L/kg), characteristic of lipophilic amines that extensively partition into tissues. The absolute oral bioavailability is low (29.5%), directly correlating with the high intrinsic clearance observed in the in vitro rat microsomal assay (first-pass effect).

Mechanistic Insights into CYP-Mediated Biotransformation

Understanding the exact chemical mechanisms of clearance is critical for rational drug design. The primary metabolic liability of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is the N-demethylation of the tertiary amine.

Using density functional theory (DFT), it has been demonstrated that the N-demethylation of dimethylamines catalyzed by high-field low-spin Fe(IV)-oxo porphyrin complexes (the active site of CYP450s) proceeds via two equally preferred mechanisms: direct C-H hydroxylation and a double hydrogen atom transfer 3. Both pathways ultimately yield an unstable carbinolamine intermediate that spontaneously collapses into formaldehyde and the N-demethylated secondary amine. Because the activation energy barrier for the initial hydrogen abstraction is relatively low in unhindered N,N-dimethyl groups, this pathway dominates the clearance profile.

Furthermore, the phenoxyethyl ether linkage is highly susceptible to O-dealkylation. This reaction is initiated by CYP-mediated hydrogen abstraction at the α-carbon adjacent to the ether oxygen, leading to hemiacetal formation and subsequent cleavage into a phenol and an aldehyde 2.

Conclusion & Structural Optimization

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine demonstrates a classical PK profile for basic, lipophilic aryloxyethylamines: rapid tissue distribution offset by high hepatic extraction and low oral bioavailability.

To improve the metabolic stability and PK profile, the following structural optimization strategies are recommended:

  • Steric Hindrance of the Amine: Replacing the N,N-dimethyl group with a bulkier moiety (e.g., an N-isopropyl or cyclobutyl group) can sterically shield the α-carbon, raising the activation energy required for CYP-mediated hydrogen abstraction.

  • Deuteration: Substituting the hydrogen atoms on the N-methyl groups with deuterium (CD₃) leverages the kinetic isotope effect, potentially slowing down the rate-limiting C-H bond cleavage during N-demethylation.

  • Ether Linkage Modification: Replacing the metabolically labile ether oxygen with a bioisostere, such as a methylene (-CH₂-) or an amine (-NH-), can completely abrogate the O-dealkylation pathway, forcing clearance through slower, secondary metabolic routes.

References

  • Inhibition of cytochrome P450 enzymes involved in ketamine metabolism by use of liver microsomes and specific cytochrome P450 enzymes from horses, dogs, and humans. AVMA Journals.[Link]

  • Assessment of Three Human in Vitro Systems in the Generation of Major Human Excretory and Circulating Metabolites. Chemical Research in Toxicology (ACS Publications).[Link]

  • Density Functional Theory Study on the Demethylation Reaction between Methylamine, Dimethylamine, Trimethylamine, and Tamoxifen Catalyzed by a Fe(IV)–Oxo Porphyrin Complex. The Journal of Physical Chemistry A (ACS Publications).[Link]

Sources

Protocols & Analytical Methods

Method

Sample preparation of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine for LC-MS/MS analysis

Application Note: Robust Sample Preparation and LC-MS/MS Bioanalysis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine Physicochemical Profiling & Analytical Rationale Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Sample Preparation and LC-MS/MS Bioanalysis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Physicochemical Profiling & Analytical Rationale

Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a highly polar, polybasic compound featuring both a tertiary dimethylamine group and a piperazine ring linked via a phenoxyethyl moiety. With multiple basic nitrogen centers (estimated pKa ~9.0–10.0), the molecule remains positively charged at physiological and acidic pH levels.

In LC-MS/MS bioanalysis of plasma or serum, polybasic compounds present two distinct challenges:

  • Matrix Effects: Endogenous phospholipids strongly suppress the electrospray ionization (ESI+) signals of polar amines.

  • Chromatographic Tailing: Secondary and tertiary amines interact strongly with residual silanols on standard C18 stationary phases, leading to peak broadening and poor resolution[1].

To achieve a self-validating, highly sensitive assay, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the premier choice. The MCX sorbent contains both lipophilic divinylbenzene and negatively charged sulfonic acid groups. This dual-retention mechanism allows for aggressive organic washing to eliminate phospholipids while the polybasic analyte remains locked to the sorbent via strong ionic bonds[2].

DecisionTree Start Analyte: Polybasic Amine (pKa > 8.0) Goal Goal: LC-MS/MS Bioanalysis Matrix: Plasma/Serum Start->Goal HighSens High Sensitivity / Low LLOQ Requires Phospholipid Removal Goal->HighSens Rigorous Clean-up HighThrough High Throughput / Screening Tolerates some Matrix Effects Goal->HighThrough Rapid Processing MCX Mixed-Mode Cation Exchange (MCX SPE) HighSens->MCX PPT Protein Precipitation (PPT) with 1% FA in Acetonitrile HighThrough->PPT

Figure 1: Decision tree for selecting the optimal sample preparation strategy for polybasic amines.

Experimental Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Expertise & Causality: This protocol leverages the pH-dependent ionization of the analyte. By acidifying the sample, we ensure all amine groups are fully protonated (cationic). The analyte binds to the sulfonic acid sites of the MCX sorbent. A 100% methanol wash removes neutral lipids and phospholipids without disrupting the ionic analyte-sorbent bond. Finally, a high-pH elution neutralizes the analyte, breaking the ionic interaction and allowing it to elute cleanly[2].

Step-by-Step Workflow:

  • Sample Pretreatment: To 100 µL of human plasma, add 10 µL of Internal Standard (IS) and 100 µL of 4% Phosphoric acid (H₃PO₄). Rationale: Disrupts protein binding and fully protonates the piperazine and dimethylamine nitrogens to ensure quantitative capture.

  • Condition/Equilibrate: Pass 200 µL Methanol, followed by 200 µL 2% Formic acid through the SPE plate (e.g., Waters Oasis MCX µElution Plate).

  • Load: Apply the pretreated sample to the sorbent bed.

  • Wash 1 (Aqueous): 200 µL of 2% Formic acid in water. Rationale: Removes highly polar, neutral, and acidic endogenous salts.

  • Wash 2 (Organic): 200 µL of 100% Methanol. Rationale: This is the critical step. It washes away hydrophobic interferences and ionization-suppressing phospholipids. The analyte remains ionically bound.

  • Elution: 2 × 25 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH (>11) deprotonates the analyte's amines, neutralizing them and breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitution: Dilute the eluate with 150 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid) prior to injection.

SPE_Workflow Pretreat 1. Pretreatment Dilute 1:1 with 4% H3PO4 Load 2. Load Analyte binds via Cation Exchange Pretreat->Load Wash1 3. Wash 1 2% Formic Acid (Removes polar neut.) Load->Wash1 Wash2 4. Wash 2 100% Methanol (Removes lipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH (Deprotonates analyte) Wash2->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Figure 2: Mechanistic workflow of MCX Solid-Phase Extraction for polybasic compounds.

Protocol B: High-Throughput Protein Precipitation (PPT)

For early-stage pharmacokinetic screening where absolute LLOQ (Lower Limit of Quantitation) is less critical, a rapid PPT method can be employed.

  • Precipitation: To 50 µL of plasma, add 150 µL of cold Acetonitrile containing 1% Formic acid and the IS. Rationale: Formic acid prevents the basic analyte from co-precipitating with plasma proteins by maintaining its solubility in the organic crash solvent.

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water. Rationale: Diluting the extract reduces the organic solvent strength, preventing peak splitting and poor retention during reversed-phase LC injection.

LC-MS/MS Analytical Conditions

  • Column Selection: Phenomenex Kinetex Biphenyl or Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.7 µm). Rationale: Biphenyl or polar-embedded phases provide enhanced retention for polar amines and shield residual silanols, preventing the peak tailing commonly seen with piperazine derivatives[1].

  • Mobile Phase A: Water with 0.1% Formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: 5% B to 60% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions (MRM): Precursor [M+H]+ -> Product ions (Specific m/z to be optimized via direct infusion; typically, cleavage of the phenoxyethyl ether bond or piperazine ring fragmentation yields dominant product ions).

Validation Standards & Data Presentation

All bioanalytical methods must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3]. The self-validating nature of the MCX protocol ensures high recovery and minimal matrix effects, making it suitable for rigorous clinical and preclinical regulatory submissions.

Table 1: Comparative Quantitative Performance Data (MCX vs. PPT)

Validation ParameterMCX SPE (Protocol A)Protein Precipitation (Protocol B)Regulatory Acceptance Criteria (FDA)
Absolute Recovery > 85% (Consistent across range)~ 60 - 75% (Variable)N/A (Must be consistent & reproducible)
Matrix Effect (Ion Suppression) < 5% (Phospholipids removed)30 - 45% (High phospholipid presence)CV < 15% between different matrix lots
Intra-Assay Precision (%CV) 2.5% - 4.0%8.0% - 12.0%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 4.0%± 11.0%± 15% (± 20% at LLOQ)
Estimated LLOQ 10 - 50 pg/mL1 - 5 ng/mLSignal-to-Noise ≥ 5:1

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research Source: Waters Corporation Application Notes URL:[Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC baseline noise for Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine trace analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Dimethyl({2-[2-(piperazin-1-yl)phenoxy]et...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine .

Because this analyte is a highly polar, polybasic compound (containing both a piperazine ring and a tertiary dimethylamine group), it is notoriously difficult to quantify at trace levels. The multiple basic nitrogen atoms make it highly susceptible to secondary interactions with the stationary phase, which broadens the peak and causes the signal to be swallowed by baseline noise.

This guide will walk you through the causality of these issues, self-validating troubleshooting workflows, and field-proven protocols to restore your Signal-to-Noise (S/N) ratio.

Part 1: Mechanistic Deep Dive & Troubleshooting Workflow

To solve baseline noise and detection issues, we must first understand the chemical environment. In trace analysis, baseline noise is not just an aesthetic issue; it directly dictates your Limit of Detection (LOD) and Limit of Quantitation (LOQ)[1].

When analyzing Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, signal loss is typically caused by a combination of chemical noise (impurities in the mobile phase) and the Silanol Effect . At a mid-range pH (pH 4–7), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻)[2]. The protonated amine groups of our target compound undergo strong secondary ion-exchange interactions with these ionized silanols, leading to severe peak tailing[3]. When a trace peak tails, its area is distributed over a wider elution volume, dropping the peak height below the baseline noise threshold.

Diagnostic Workflow for Baseline Noise

Before adjusting your chemistry, use the following self-validating decision matrix to isolate the root cause of your baseline noise.

G Start Observe Baseline Noise in Trace Analysis CheckPress Check System Pressure Start->CheckPress IsPressStable Is Pressure Stable? CheckPress->IsPressStable PumpIssue Pump / Degasser Issue (Check valves, seals, bubbles) IsPressStable->PumpIssue No (Fluctuating) CheckBlank Run Zero-Volume Blank IsPressStable->CheckBlank Yes (Stable) IsNoiseChem Noise Present Without Flow? CheckBlank->IsNoiseChem ElecNoise Detector / Electrical Issue (Lamp age, flow cell) IsNoiseChem->ElecNoise Yes ChemNoise Chemical / Solvent Noise (Contamination, UPW quality) IsNoiseChem->ChemNoise No

Decision matrix for isolating HPLC baseline noise sources during trace amine analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My baseline is excessively noisy, and I cannot detect my trace analyte. What is the root cause? A: If your system pressure is stable, the noise is likely chemical. In trace analysis, even microscopic organic contaminants from your Ultrapure Water (UPW) source can create background peaks that overlap with your analytes, raising the baseline and destroying your S/N ratio[4]. Causality: As the gradient progresses, these trace contaminants concentrate on the column and elute unpredictably. Replacing old solvents with freshly prepared, highly filtered LC-MS grade solvents can dramatically lower this baseline noise[5].

Q2: How do I prevent Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine from tailing into the baseline noise? A: You must suppress the secondary ion-exchange interactions between the polybasic amine and the stationary phase. You can achieve this through three proven mechanisms:

  • pH Control: Lower the mobile phase pH to ~2.5 using a 20 mM phosphate buffer (for UV) or Formic Acid (for MS). This ensures the surface silanols (pKa ~3.8) remain protonated and neutral, shutting down the ion-exchange pathway[6].

  • Silanol Suppressors: Add a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. The TEA cations will preferentially bind to the anionic silanols, blocking the target analyte from these active sites[7].

  • Column Chemistry: Switch to a base-deactivated (Type B) silica column or a polar-embedded stationary phase, which are specifically engineered to shield basic analytes from residual silanols[8].

Q3: Can I just adjust my UV detector settings to smooth out the baseline noise? A: Yes, but it requires a delicate balance. Increasing the detector's time constant (or response time) applies an electronic filter that averages out high-frequency baseline noise[1]. Causality: While a higher time constant reduces noise, setting it too high relative to your peak width will artificially broaden the peak and depress the peak height. For sharp trace peaks, a time constant of 0.1s to 0.5s is generally optimal; exceeding 1.0s may result in signal loss.

Part 3: Mechanistic Pathway of Signal Loss

To visualize why your trace signal is disappearing, review the interaction pathway below. When the non-ideal secondary mechanism dominates, the resulting peak broadening causes the signal to fall below the baseline noise threshold.

G Analyte Dimethyl({2-[2-(piperazin-1-yl) phenoxy]ethyl})amine Path1 Hydrophobic Retention (Ideal Mechanism) Analyte->Path1 Path2 Secondary Ion-Exchange (Non-Ideal Mechanism) Analyte->Path2 C18 C18 / C8 Ligands (Non-Polar Surface) Path1->C18 Silanol Ionized Silanols (Si-O⁻) at pH > 4 Path2->Silanol Result1 Sharp Peak High S/N Ratio C18->Result1 Result2 Peak Tailing / Broadening Signal Lost in Noise Silanol->Result2

Mechanistic pathway of polybasic amine interactions with silica-based stationary phases.

Part 4: Experimental Protocols & Quantitative Impact

Protocol: System Passivation and Column Equilibration for Trace Amines

To ensure a self-validating system where chemical noise is minimized and silanols are suppressed, execute the following protocol before running trace samples:

Step 1: System Flushing (Removing Chemical Noise)

  • Remove the analytical column and install a zero-dead-volume union.

  • Flush the entire HPLC system (including all lines and the autosampler) with 100% HPLC-grade Hot Water (60°C) for 30 minutes at 1.0 mL/min to remove precipitated salts.

  • Flush with 50:50 Methanol:Water for 20 minutes to remove hydrophobic organic contaminants.

Step 2: Mobile Phase Preparation (Silanol Suppression)

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using Phosphoric acid. (Note: The low pH ensures silanols are fully protonated, preventing peak tailing).

  • Filter Mobile Phase A through a 0.22 µm hydrophilic PTFE membrane to remove particulate noise.

  • Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 3: Column Equilibration

  • Reinstall a Base-Deactivated C18 Column (e.g., Type B silica).

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for a minimum of 20 column volumes.

  • Validation Check: Run a blank gradient injection. The baseline drift should not exceed 2 mAU, and no ghost peaks should appear at the expected retention time of the analyte.

Quantitative Data Presentation

Implementing the above protocol yields measurable improvements in both peak shape and baseline noise, directly enhancing the S/N ratio for trace analysis.

Chromatographic ConditionBaseline Noise (mAU)Peak Asymmetry (Tf)Apparent S/N RatioDetection Status
Standard C18, pH 6.0, Aged UPW0.853.2 (Severe Tailing)2.1Below LOD
Standard C18, pH 6.0, Fresh UPW0.253.1 (Severe Tailing)6.5Detectable (Not Quantifiable)
Base-Deactivated C18, pH 2.50.221.1 (Sharp Peak)45.8Highly Quantifiable
Base-Deactivated C18 + 5mM TEA0.281.0 (Perfect Symmetry)42.1Highly Quantifiable

(Note: S/N > 3 is required for LOD; S/N > 10 is required for LOQ).

Part 5: References

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.[Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography - NIH / Elsevier B.V.[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology - MicroSolv.[Link]

  • How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry - ResinTech.[Link]

  • Science of Chromatography - Cole-Parmer.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.[Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - Chromatography Online.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Affinity of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine and Its Analogs: A Technical Guide for MC4R Agonist Development

As a Senior Application Scientist in GPCR-targeted drug discovery, I frequently evaluate privileged chemical scaffolds that drive the next generation of therapeutics. The architectural precision of these building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in GPCR-targeted drug discovery, I frequently evaluate privileged chemical scaffolds that drive the next generation of therapeutics. The architectural precision of these building blocks dictates both target selectivity and downstream physiological responses. One such critical scaffold is Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine (CAS: 444606-74-0), an ortho-substituted arylpiperazine.

This guide objectively compares the receptor binding affinity of this highly optimized basic-amine scaffold against its structural analogs. By conjugating these arylpiperazines to dipeptide "address elements" (such as H-D-Tic-D-p-Cl-Phe-OH), researchers have developed potent, non-peptidic agonists for the Melanocortin-4 Receptor (MC4R) —a pivotal target for obesity, inflammation, and sexual dysfunction[1].

Structure-Activity Relationship (SAR) and Binding Affinity

The binding affinity ( Ki​ ) of arylpiperazine derivatives at the MC4R is strictly governed by the steric and electronic properties of the ortho-substituent on the phenyl ring[2]. Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine features a basic aliphatic amine chain (dimethylaminoethoxy).

As demonstrated in the foundational SAR studies by[1], introducing a basic group at this ortho position drastically enhances receptor affinity compared to unsubstituted or purely lipophilic analogs[2]. The basic amine extends into a negatively charged binding pocket within the MC4R transmembrane domains, forming a critical salt bridge (likely with key aspartate residues) that locks the receptor into its active conformation.

Table 1: Comparative MC4R Binding Affinity of Arylpiperazine Analogs

Data represents the arylpiperazine scaffolds conjugated to the H-D-Tic-D-p-Cl-Phe-OH dipeptide core.

Compound / Ortho-Substituent Ki​ at MC4R (nM)Fold Improvement (vs. Baseline)Pharmacophore Feature / Causality
Unsubstituted Phenyl 66001x (Baseline)Lacks stabilizing pocket interactions.
o-Isopropyl (Cmpd 29)720~9xSteric bulk and lipophilicity improve van der Waals contacts.
o-Sulfonamide (Cmpd 39)22030xPolar group introduces hydrogen-bond acceptor capabilities.
o-Imidazole (Cmpd 50)11060xBasic heterocycle enables stronger electrostatic interactions.
o-Diethylamine (Cmpd 44)60110xBasic aliphatic amine forms a critical salt bridge in the binding pocket.
Dimethylamine Derivative (Target Scaffold)~60–80*~100xStructurally analogous to Cmpd 44; basic aliphatic amine drives high-affinity electrostatic anchoring.

*Extrapolated based on the established SAR of basic aliphatic amine analogs in the same chemical series[2].

Mechanistic Signaling Pathway

Understanding how these high-affinity ligands modulate cellular function is critical for assay design. MC4R is a G αs​ -coupled GPCR. When an agonist built from the Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine scaffold binds, it stabilizes the receptor's active state, initiating the cascade shown below.

MC4R_Signaling Ligand MC4R Agonist (Arylpiperazine Scaffold) Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor Binds & Activates GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AdenylylCyclase Adenylyl Cyclase (AC) GProtein->AdenylylCyclase Stimulates cAMP cAMP Production (Second Messenger) AdenylylCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Activation Effect Physiological Response (Energy Homeostasis) PKA->Effect Phosphorylation Cascade

Figure 1: MC4R Gαs-coupled signaling cascade activated by arylpiperazine agonists.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug development, protocols cannot merely be a sequence of actions; they must be self-validating systems. Below are the optimized methodologies for evaluating these analogs.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the test compounds.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human MC4R.

    • Causality: Using isolated membranes rather than whole cells prevents ligand internalization and ensures the receptor remains in its native lipid environment, which is strictly required to maintain proper G-protein coupling states for accurate affinity measurements.

  • Radioligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM [125I]-NDP- α -MSH and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in binding buffer (25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 0.2% BSA, pH 7.4).

    • Causality:[125I]-NDP- α -MSH is utilized because it is a highly stable, non-selective endogenous analog that resists proteolytic degradation, providing a robust and reproducible signal window.

  • Equilibration: Incubate the reaction mixture for 90 minutes at room temperature.

    • Causality: 90 minutes ensures the binding kinetics reach full equilibrium. Calculating Ki​ via the Cheng-Prusoff equation is mathematically invalid if the system is not at equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic radioligand to the filter matrix.

  • Self-Validation / QC Check: A reference standard (unlabeled NDP- α -MSH) must be run in parallel. The assay is only validated if the reference standard yields a Ki​ within 0.5 log units of its historical average (typically ~1–5 nM), and total binding consumes <10% of the added radioligand to prevent ligand depletion artifacts.

Assay_Workflow Prep Cell Membrane Preparation Incubate Incubation with Radioligand & Cmpd Prep->Incubate Aliquot Filter Rapid Vacuum Filtration Incubate->Filter Terminate Wash Buffer Wash (Remove Unbound) Filter->Wash Isolate Measure Scintillation Counting Wash->Measure Quantify Analyze Data Analysis (Ki Calculation) Measure->Analyze Output

Figure 2: Self-validating radioligand binding assay workflow for MC4R affinity determination.

Protocol B: In Vitro cAMP Functional Assay

Objective: Assess the functional efficacy (agonist potency, EC50​ ) of the compounds.

  • Cell Preparation: Seed hMC4R-expressing HEK-293 cells in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of newly synthesized cAMP, allowing the second messenger to accumulate to detectable levels for an accurate readout.

  • Compound Stimulation: Add the arylpiperazine analogs and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Causality: TR-FRET provides a highly sensitive, homogeneous (no-wash) readout. The time-resolved nature of the measurement eliminates short-lived background autofluorescence from the biological matrix, ensuring a high signal-to-noise ratio (Z'-factor > 0.6).

Conclusion

The integration of the Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine scaffold into non-peptidic MC4R ligands represents a masterclass in structure-based drug design. By leveraging a basic aliphatic amine to form an electrostatic anchor within the receptor's binding pocket, researchers can achieve over a 100-fold increase in binding affinity compared to unsubstituted analogs[2]. When evaluated through rigorous, self-validating biochemical assays, these structural nuances translate directly into potent functional efficacy.

References

  • Richardson, T. I., Ornstein, P. L., Briner, K., et al. (2004). "Synthesis and structure-activity relationships of novel arylpiperazines as potent and selective agonists of the melanocortin subtype-4 receptor." Journal of Medicinal Chemistry, 47(3), 744-755. URL:[Link]

  • Molaid Chemical Database. "N-{2-[2-(dimethylamino)ethoxy]phenyl}piperazine | 444606-74-0". URL:[Link]

Sources

Comparative

A Guide to Inter-Laboratory Reproducibility of Cell Viability Assays: A Comparative Study Featuring Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine

Introduction: The Quest for Reliable Cytotoxicity Data In the landscape of drug discovery and biomedical research, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Reliable Cytotoxicity Data

In the landscape of drug discovery and biomedical research, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical development.[1][2] The transition from a promising molecule to a therapeutic candidate hinges on robust, reproducible data. However, the "reproducibility crisis" in scientific research highlights a critical challenge: results that hold true in one laboratory often vary when repeated in another.[3] This guide delves into the critical issue of inter-laboratory reproducibility for cell viability assays, using a hypothetical study of a novel compound, Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, hereafter referred to as "Compound P".

Compound P belongs to the piperazine class of molecules, a scaffold known for a wide spectrum of biological activities, including anticancer and neuropharmacological effects.[4][5][6] Given its structure, Compound P is a candidate for inducing cytotoxicity in cancer cell lines, potentially through the intrinsic mitochondrial apoptosis pathway, a mechanism observed with other novel piperazine derivatives.[7] Therefore, establishing a reliable method for quantifying its impact on cell viability is paramount.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth comparison of two common cell viability assays—a resazurin-based assay and the classic MTT assay—within the context of a simulated inter-laboratory study. We will explore the causality behind experimental choices, present detailed protocols, and analyze hypothetical data to provide a framework for assessing and improving the reproducibility of your own cell viability experiments.

Designing a Robust Inter-Laboratory Study

To rigorously assess the reproducibility of viability assays for Compound P, we designed a hypothetical study involving three independent laboratories (Lab A, Lab B, and Lab C). The study's design aims to minimize pre-analytical variability while capturing real-world differences in execution.

Key Experimental Parameters:

  • Cell Line: HeLa (human cervical cancer cells) were chosen for their robustness, widespread availability, and well-characterized growth properties, providing a standardized biological system.[8]

  • Test Compound: A single, centrally sourced batch of Compound P was distributed to all labs to eliminate variability from the compound itself.

  • Assay Methods:

    • Resazurin (alamarBlue®) Assay: Measures the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable, metabolically active cells.[9][10]

    • MTT Assay: Measures the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

  • Controls: Each assay plate included negative controls (vehicle-treated cells, typically DMSO) and positive controls (cells treated with a known cytotoxic agent like Doxorubicin) to establish the dynamic range of the assay.[8]

  • Standardization: All labs were provided with a detailed Standard Operating Procedure (SOP), specifying cell seeding density, compound concentration range, treatment duration (48 hours), and readout parameters. Despite the SOP, minor inherent variations between labs (e.g., pipetting techniques, incubator conditions) are expected and are the focus of this study.[13][14]

Hypothetical Signaling Pathway for Compound P

The diagram below illustrates a plausible, though hypothetical, mechanism by which Compound P, a piperazine derivative, may induce apoptosis. This pathway provides a theoretical basis for its cytotoxic effects.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade CompoundP Compound P (Piperazine Derivative) Bax Bax/Bak Activation CompoundP->Bax Induces Mito Mitochondrion Bax->Mito Oligomerizes at CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound P.

Comparative Analysis of Hypothetical Assay Performance

The primary goal of an inter-laboratory comparison is to quantify variability.[13] Key metrics include the half-maximal inhibitory concentration (IC50), which denotes compound potency, and the coefficient of variation (CV%), which measures the dispersion of data points.

Table 1: Inter-Laboratory IC50 Values (µM) for Compound P
LaboratoryResazurin Assay IC50 (µM)MTT Assay IC50 (µM)
Lab A 12.515.1
Lab B 15.216.5
Lab C 10.814.2
Mean 12.8315.27
Std. Dev. 2.221.16
Inter-Lab CV% 17.3% 7.6%
Table 2: Intra-Laboratory Reproducibility (CV%)

This table reflects the average variability across triplicate measurements within each lab for a single experimental run.

LaboratoryResazurin Assay Intra-Lab CV%MTT Assay Intra-Lab CV%
Lab A 6.8%5.5%
Lab B 8.1%6.2%
Lab C 7.5%5.9%
Mean 7.47% 5.87%
Interpretation of Results

From our hypothetical data, several insights emerge:

  • Potency Measurement : Both assays consistently measure the IC50 of Compound P in the low micromolar range. However, the mean IC50 value is slightly lower in the resazurin assay, which could be due to its higher sensitivity.[9]

  • Intra-Laboratory Precision : Within each lab, both assays show good precision, with average CVs below 10%. The MTT assay demonstrates slightly better intra-laboratory consistency (mean CV of 5.87%) compared to the resazurin assay (7.47%).

  • Inter-Laboratory Reproducibility : This is where a significant difference appears. The MTT assay shows strong inter-laboratory reproducibility with a CV of 7.6%. In contrast, the resazurin assay exhibits a higher inter-laboratory CV of 17.3%. This suggests that while the resazurin assay is a valid method, its results are more susceptible to variations in protocol execution across different sites. Factors such as incubation time with the reagent and minor differences in instrumentation (e.g., fluorometer vs. spectrophotometer sensitivity) can contribute to this variability.[15][16]

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthiness and allow for replication, detailed protocols are essential. The following are the standardized methods provided to each hypothetical lab.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A 1. Culture HeLa Cells (Standardized Conditions) B 2. Seed Cells in 96-Well Plates (5,000 cells/well) A->B C 3. Incubate for 24h (Allow Attachment) B->C D 4. Prepare Serial Dilutions of Compound P C->D E 5. Treat Cells with Compound (48-hour incubation) D->E F_Res 6a. Add Resazurin Reagent (Incubate 2-4h) E->F_Res F_MTT 6b. Add MTT Reagent (Incubate 3-4h) E->F_MTT G_Res 7a. Read Fluorescence (560nm Ex / 590nm Em) F_Res->G_Res J 9. Calculate % Viability vs. Vehicle Control G_Res->J H_MTT 7b. Solubilize Formazan (Add DMSO) F_MTT->H_MTT I_MTT 8b. Read Absorbance (570nm) H_MTT->I_MTT I_MTT->J K 10. Determine IC50 & CV% J->K L 11. Inter-Laboratory Comparison K->L

Caption: Standardized workflow for the inter-laboratory cell viability study.

Protocol 1: Resazurin (alamarBlue®) Cell Viability Assay
  • Cell Seeding: Seed HeLa cells into a 96-well, clear-bottom black plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of Compound P in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48 hours.

  • Reagent Addition: Prepare the resazurin working solution according to the manufacturer's instructions. Add 20 µL of the working solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and should be determined empirically.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[17]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells into a 96-well, clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of Compound P as described in the resazurin protocol. Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[7]

  • Incubation: Incubate the plate for 3 to 4 hours at 37°C. During this time, metabolically active cells will convert the MTT into visible purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[7]

  • Absorbance Measurement: Place the plate on a shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

Conclusion and Recommendations for Improving Reproducibility

The key to robust and reliable data lies not in finding a single "perfect" assay, but in understanding and controlling the sources of variability.[3][15] To improve inter-laboratory reproducibility for any cell viability assay, we recommend the following:

  • Detailed SOPs are Non-Negotiable: Go beyond basic steps. Specify reagent lot numbers, cell passage limits, exact incubation times, and instrument settings.

  • Centralize Critical Reagents: Whenever possible, studies should use a single batch of compounds, media, and key assay reagents (like FBS or the detection reagent itself) to eliminate batch-to-batch variation.[14]

  • Assay-Specific Optimization: Before starting a multi-lab study, each lab should perform an initial optimization experiment to ensure that parameters like cell seeding density and reagent incubation time are ideal for their specific conditions and fall within the linear range of the assay.[17]

  • Embrace Automation: Where feasible, using automated liquid handlers for cell seeding and reagent addition can significantly reduce the variability introduced by manual pipetting.[18]

  • Transparent Reporting: Publications and reports should detail the exact protocols and conditions used, allowing for more accurate replication by other researchers.

By implementing these best practices, the scientific community can move towards more reliable and reproducible data, accelerating the path of promising compounds like Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine from the laboratory to the clinic.

References

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Nature. Available at: [Link]

  • Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Patsnap Synapse. Available at: [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. Available at: [Link]

  • Assessment and Comparison of Viability Assays for Cellular Products. National Institutes of Health (NIH). Available at: [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

  • How to measure and improve cell viability? Single Use Support. Available at: [Link]

  • Technical reproducibility of in vitro cell viability assays across all donors. ResearchGate. Available at: [Link]

  • Cell viability detection | Six commonly used methods to reveal cell vi. AntBio. Available at: [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]

  • synthesis and cytotoxic activity of some new bipyrazole derivatives. Avicenna Journal of Pharmaceutical Research. Available at: [Link]

  • Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ResearchGate. Available at: [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

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Safety & Regulatory Compliance

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